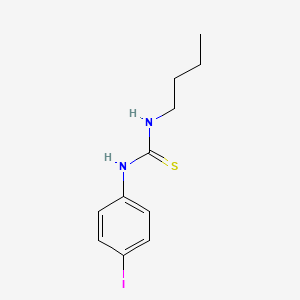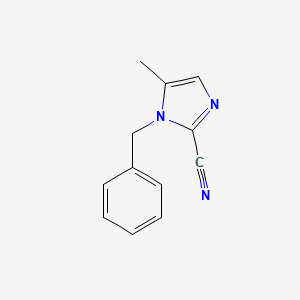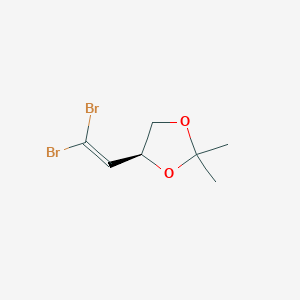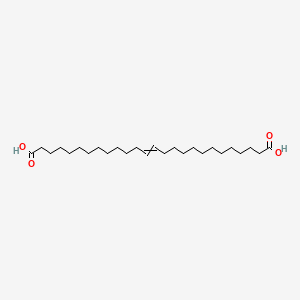![molecular formula C8H15NO4 B14631969 2,2'-[(Butan-2-yl)azanediyl]diacetic acid CAS No. 56004-49-0](/img/structure/B14631969.png)
2,2'-[(Butan-2-yl)azanediyl]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Butan-2-yl)azanediyl]diacetic acid is an organic compound with a unique structure that includes a butan-2-yl group and two acetic acid moieties connected through an azanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid typically involves the reaction of butan-2-amine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through crystallization or distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(Butan-2-yl)azanediyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where the acetic acid moieties can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butan-2-yl diacetic acid.
Reduction: Formation of butan-2-yl diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(Butan-2-yl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required. The pathways involved may include coordination chemistry and ligand exchange reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminediacetic acid: Similar structure but with ethane-1,2-diyl linkage instead of butan-2-yl.
2,2’-((2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethyl)azanediyl)diacetic acid: Contains a pyrrol-1-yl group instead of butan-2-yl.
Uniqueness
2,2’-[(Butan-2-yl)azanediyl]diacetic acid is unique due to its butan-2-yl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where the butan-2-yl group plays a crucial role in the compound’s reactivity and functionality.
Eigenschaften
CAS-Nummer |
56004-49-0 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-[butan-2-yl(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-6(2)9(4-7(10)11)5-8(12)13/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
ZQQNAIDTHJXZPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)


![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)



![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
